PEG4 Linker Length and Degradation Potency in Thalidomide-Based PROTACs
The PEG4 linker length in Thalidomide-PEG4-NH2 hydrochloride has been empirically validated as part of a standard set (PEG4, PEG6, PEG8) used to optimize the ternary complex formation in CRBN-based PROTACs. In a study of thalidomide-based PROTACs targeting SARS-CoV-2 Mpro, PROTACs with a PEG4 linker (the same core length as this conjugate) exhibited potent degradation with DC50 values ranging from 0.530 to 0.985 μM and selectivity indices (CC50/DC50) > 10 [1]. In contrast, another study on PARP1 degraders demonstrated that linker length is a key variable affecting degradation efficacy, with distinct degradation patterns observed for (PEG)3 and (PEG)4 linkers [2]. This class-level inference underscores that the PEG4 length is a critical parameter, and using a conjugate with a different length, such as a PEG2 or PEG6 linker, would produce a different degradation outcome and require a new optimization campaign.
| Evidence Dimension | Degradation potency (DC50) and linker length impact |
|---|---|
| Target Compound Data | PEG4 linker (as part of Thalidomide-PEG4-NH2 hydrochloride) |
| Comparator Or Baseline | PEG3 linker (in PARP1 PROTACs); PEG2 and PEG6 linkers (in general PROTAC SAR) |
| Quantified Difference | For Mpro PROTACs with PEG4-based linkers: DC50 = 0.530 - 0.985 μM [1]. For PARP1 PROTACs, PEG3 vs PEG4 linkers showed distinct degradation efficiency profiles in immunoblot assays [2]. |
| Conditions | HEK293 cells (Mpro degradation, 24h); T47D and MDA-MB-231 cells (PARP1 degradation, 24h) |
Why This Matters
Selecting the correct PEG4 linker length is crucial for achieving optimal degradation potency, as even a single unit change (e.g., to PEG3 or PEG5) can significantly alter a PROTAC's efficacy.
- [1] Guo, L., Li, Y., Zhu, R., Su, N., Shao, Z., & Diao, H. (2026). Integrated computational screen and validation of thalidomide-based PROTACs targeting SARS-CoV-2 main protease. RSC Medicinal Chemistry, 17, 1135-1143. View Source
- [2] Cao, C., et al. (2024). Discovery of a Potent and Selective PARP1 Degrader via a Structure-Based Design Strategy. Cell Death & Disease, 15, 789. View Source
